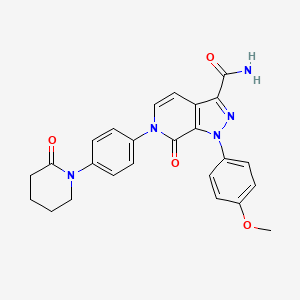

4,5-Dehydro Apixaban

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,5-Dehydro Apixaban is a derivative of Apixaban, a highly potent and selective inhibitor of blood coagulation factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders. The modification at the 4,5-position of the Apixaban molecule introduces unique chemical properties that may enhance its efficacy or alter its pharmacokinetic profile.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dehydro Apixaban typically involves the modification of the Apixaban molecule through a series of chemical reactions. The starting material is often 4-chloronitrobenzene, which undergoes a series of steps including nitration, reduction, and cyclization to form the core structure. The dehydrogenation at the 4,5-position is achieved using specific reagents and conditions, such as palladium-catalyzed dehydrogenation.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions: 4,5-Dehydro Apixaban undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of palladium.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide or acetonitrile.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties.

科学的研究の応用

Model Compound for Dehydrogenation Reactions

4,5-Dehydro Apixaban serves as an important model compound for studying dehydrogenation reactions. Researchers utilize this compound to investigate the effects of structural modifications on chemical reactivity. The unique chemical properties imparted by the 4,5-dehydro modification allow for a deeper understanding of reaction mechanisms and pathways in organic chemistry.

Reference Standard in Quality Control

In pharmaceutical development, this compound is employed as a reference standard in quality control processes. Its structural characteristics make it suitable for ensuring the consistency and quality of related anticoagulant compounds during synthesis and formulation.

Interaction with Biological Macromolecules

Research has focused on the potential effects of this compound on blood coagulation pathways. Studies have indicated that it interacts with various biological macromolecules, providing insights into its role in modulating coagulation processes. This can lead to a better understanding of how structural changes influence biological activity.

Anticoagulant Efficacy

This compound is being explored as a potential anticoagulant with improved efficacy and safety profiles compared to its parent compound, Apixaban. Investigations into its pharmacodynamics suggest that it may offer enhanced inhibition of factor Xa, potentially leading to reduced thromboembolic events while minimizing bleeding risks .

Development of New Anticoagulants

The unique properties of this compound make it a candidate for the development of new anticoagulant drugs. Its structural modifications may confer advantages such as improved bioavailability and stability compared to existing anticoagulants like Rivaroxaban and Edoxaban. Ongoing research aims to characterize these benefits further .

Clinical Case Studies

A notable case study involving Apixaban overdose provides insights into the clinical implications of anticoagulation therapy. In this case, a patient ingested a significant amount of Apixaban without experiencing bleeding complications. The findings highlighted the relationship between anti-factor Xa activity and coagulation profiles, suggesting that similar studies on this compound could yield important safety data regarding overdose scenarios .

作用機序

4,5-Dehydro Apixaban exerts its effects by selectively inhibiting factor Xa, a key enzyme in the blood coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This action is independent of antithrombin III and affects both free and bound forms of factor Xa.

類似化合物との比較

Rivaroxaban: Another factor Xa inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Edoxaban: A direct factor Xa inhibitor with a longer half-life and different dosing regimen.

Betrixaban: A factor Xa inhibitor with unique pharmacodynamic characteristics.

Uniqueness of 4,5-Dehydro Apixaban: this compound stands out due to its structural modification at the 4,5-position, which may confer enhanced stability, improved bioavailability, or altered interaction with factor Xa. These unique properties make it a valuable compound for further research and potential therapeutic applications.

生物活性

4,5-Dehydro Apixaban is a derivative of apixaban, a direct oral anticoagulant (DOAC) that selectively inhibits factor Xa (FXa). Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications and safety profile. This article synthesizes findings from various studies, focusing on the compound's pharmacodynamics, pharmacokinetics, and clinical implications.

This compound functions as a competitive inhibitor of FXa, which is pivotal in the coagulation cascade. By inhibiting FXa, it effectively prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent clot formation.

Key Inhibition Characteristics

- Inhibition Constant (Ki) : The Ki value for this compound is approximately 0.08 nM at 25°C, indicating a potent inhibitory effect on FXa .

- IC50 Values : The concentration required for 50% inhibition (IC50) against thrombus-associated FXa activity is around 1.3 nM .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Bioavailability

- Oral Bioavailability : Approximately 50%, with peak plasma concentrations occurring 3-4 hours post-administration .

- Protein Binding : High protein binding (~87% in humans), predominantly to albumin .

Elimination

- Half-life : The elimination half-life is about 12 hours .

- Clearance Mechanisms : Metabolism primarily occurs via cytochrome P450 enzymes (CYP3A4/5), with renal excretion accounting for about 27% of total clearance .

Clinical Efficacy and Safety

This compound has been studied in various clinical scenarios to evaluate its efficacy compared to traditional anticoagulants like warfarin.

Case Studies

- Massive Intoxication Case : A case report described a patient who ingested 70 tablets (175 mg) of apixaban without significant bleeding complications. The patient exhibited elevated anti-Xa activity and coagulopathy but recovered without severe outcomes. This case highlights the compound's safety profile even at high doses .

- Chronic Kidney Disease (CKD) Patients : A systematic review indicated that apixaban is effective and safe for patients with stage 4 or 5 CKD undergoing dialysis. It demonstrated comparable efficacy to warfarin in preventing stroke and systemic embolization while showing a superior safety profile regarding bleeding risks .

Comparative Analysis of Biological Activity

| Parameter | Apixaban | This compound |

|---|---|---|

| Inhibition Constant (Ki) | 0.08 nM | ~0.08 nM |

| IC50 (Thrombus-associated FXa) | 1.3 nM | Similar |

| Oral Bioavailability | ~50% | Similar |

| Half-life | ~12 hours | Similar |

| Protein Binding | ~87% | Similar |

特性

IUPAC Name |

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]pyrazolo[3,4-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-13,15H,2-4,14H2,1H3,(H2,26,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTJDWJXHOSJHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C=CN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。